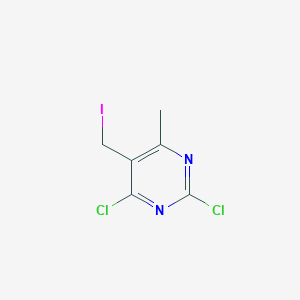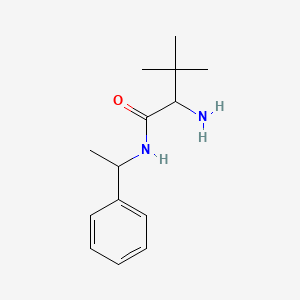
2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of both amino and amide functional groups, makes it a versatile molecule for synthetic and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and (1R)-1-phenylethylamine.
Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of (1R)-1-phenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of biocatalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The amide bond can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted amides, depending on the reaction conditions and reagents used.
科学研究应用
(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to neurotransmission, metabolism, and cellular regulation.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
(2S)-2-Amino-3,3-dimethyl-N-[(1R)-1-phenylethyl]butanamide is unique due to its specific chiral configuration and the presence of both amino and amide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17) |
InChI 键 |
BJXXSMAVTUBLGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)

![N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12279146.png)
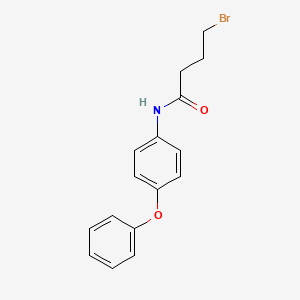
![Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
![4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12279162.png)
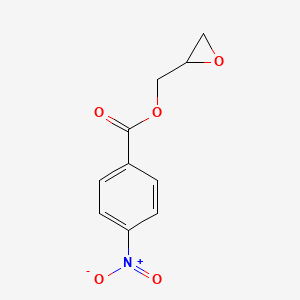
![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
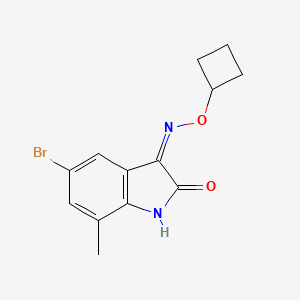
![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
